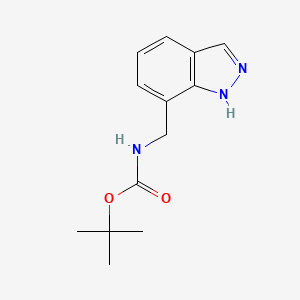

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate

Description

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen of a 1H-indazole-7-methylamine scaffold. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The Boc group serves to protect the amine functionality during multi-step synthetic processes, enabling selective reactivity in subsequent transformations. The indazole moiety, a bicyclic aromatic heterocycle, contributes to binding interactions in medicinal chemistry applications due to its hydrogen-bonding capabilities and planar geometry.

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

tert-butyl N-(1H-indazol-7-ylmethyl)carbamate |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-7-9-5-4-6-10-8-15-16-11(9)10/h4-6,8H,7H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

PGRIPIPJDNJRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate typically involves the reaction of indazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1H-indazol-7-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Tert-butyl Carbamate Derivatives

| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | Not provided | 1H-Indazole | Boc-protected methylamine | Kinase inhibitors, PROTACs |

| tert-butyl (3R,4S)-3-fluoro-4-...* | 1270019-92-5 | Piperidine | Fluoro, methyl | Antiviral agents |

| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1523530-57-5 | Piperidine | Methyl | CNS-targeting therapeutics |

| tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | Not provided | Piperidine | Trifluoromethyl | Metabolic stability enhancement |

Key Differences and Implications

Core Heterocycle :

- The indazole core in this compound provides aromaticity and hydrogen-bonding sites, which are critical for targeting enzymes like kinases . In contrast, piperidine-based derivatives (e.g., CAS 1523530-57-5) offer conformational flexibility and basicity, favoring interactions with G-protein-coupled receptors (GPCRs) or ion channels.

Substituent Effects :

- Fluorine (CAS 1270019-92-5) and trifluoromethyl groups (e.g., trifluoromethyl-piperidine derivative) enhance lipophilicity and metabolic stability, making these compounds suitable for optimizing pharmacokinetic profiles . The indazole derivative lacks such substituents but may exhibit unique electronic effects due to its fused aromatic system.

Boc Protection Utility :

While all listed compounds share the Boc group, the indazole derivative’s methylamine linkage may confer steric hindrance differences compared to piperidine-based analogs, affecting deprotection kinetics during synthesis.

Methodological Considerations in Structural Analysis

The structural elucidation of these compounds relies on crystallographic tools such as SHELX (for refinement) and SIR97 (for direct-methods structure solution) . For example:

Biological Activity

Tert-butyl N-(1H-indazol-7-ylmethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse sources.

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cancer progression.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related indazole derivatives have shown promising results against various cancer cell lines:

These findings suggest that this compound may possess similar or enhanced anticancer activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The inhibition of cytokine release highlights its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Preclinical Studies :

A study focusing on indazole derivatives reported that certain compounds could effectively inhibit the proliferation of cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents. -

In Vivo Efficacy :

In animal models, compounds with structural similarities to this compound have shown promising results in reducing tumor growth and inflammation markers. For example, a related compound was effective in reducing inflammatory responses in murine models of autoimmune diseases, suggesting a potential application for this compound in treating systemic lupus erythematosus (SLE) and other autoimmune disorders . -

Mechanistic Insights :

The mechanism by which these compounds exert their effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, inhibition of the NF-kB pathway has been observed, which is known to play a pivotal role in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.